7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid
CAS No.:
Cat. No.: VC18222911
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrO3 |
|---|---|
| Molecular Weight | 243.05 g/mol |
| IUPAC Name | 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2,(H,11,12) |
| Standard InChI Key | XAELZMNJPQDCBD-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2Br)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s molecular framework consists of a 2,3-dihydrobenzofuran system, where the furan ring is partially saturated, reducing aromaticity and altering reactivity compared to fully aromatic benzofurans. The IUPAC name 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid reflects the substituent positions:
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Bromine at position 7
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Carboxylic acid at position 5
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Dihydro modification at positions 2 and 3 of the fused furan ring.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrO₃ | |
| Molecular Weight | 243.05 g/mol | |
| SMILES | C1COC2=C1C=C(C=C2Br)C(=O)O | |
| InChIKey | XAELZMNJPQDCBD-UHFFFAOYSA-N |
The canonical SMILES string confirms the bicyclic structure, with the dihydrofuran moiety (C1COC2) fused to a benzene ring. X-ray crystallography data are unavailable, but computational models predict a planar benzene ring and a slightly puckered dihydrofuran ring .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis of 7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves electrophilic aromatic substitution and functional group interconversion:
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Bromination of Dihydrobenzofuran Precursors:
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Alternative Pathway via Nitration and Reduction:
Key Synthetic Challenges
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Regioselectivity: Bromination favors the 7-position due to electron-donating effects of the dihydrofuran oxygen .
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Carboxylic Acid Stability: Harsh bromination conditions may decarboxylate the acid; thus, ester protection (e.g., methyl ester) is often employed .
Physicochemical Properties
Spectral Data
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¹H NMR (DMSO-d₆):
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Mass Spectrometry:
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group; insoluble in hexane.
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pKa: ~4.2 (carboxylic acid), making it ionized at physiological pH.
Industrial and Research Applications
Pharmaceutical Intermediate
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PARP Inhibitor Synthesis: Serves as a precursor for carboxamide derivatives via mixed-anhydride coupling .
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Anticancer Agents: Functionalization at the 5-position (e.g., amidation) enhances target specificity .
Agrochemical Development
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Herbicides: The dihydrofuran scaffold disrupts plant cell wall synthesis, while bromine increases lipophilicity for foliar absorption.
Comparative Analysis with Structural Analogs
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